molecular formula C25H22FNO3 B11006320 6-(benzyloxy)-N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

6-(benzyloxy)-N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11006320
M. Wt: 403.4 g/mol
InChI Key: XOMHIVUCEAPXJD-UHFFFAOYSA-N
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Description

6-(benzyloxy)-N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran core, a benzyloxy group, and a fluorophenyl ethyl side chain. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzofuran is reacted with benzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Fluorophenyl Ethyl Side Chain: The fluorophenyl ethyl side chain can be attached through a nucleophilic substitution reaction, where the benzofuran derivative is reacted with 4-fluorophenylethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(benzyloxy)-N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(benzyloxy)-N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(benzyloxy)-N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique benzofuran core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C25H22FNO3

Molecular Weight

403.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-methyl-6-phenylmethoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H22FNO3/c1-17-22-12-11-21(29-16-19-5-3-2-4-6-19)15-23(22)30-24(17)25(28)27-14-13-18-7-9-20(26)10-8-18/h2-12,15H,13-14,16H2,1H3,(H,27,28)

InChI Key

XOMHIVUCEAPXJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OCC3=CC=CC=C3)C(=O)NCCC4=CC=C(C=C4)F

Origin of Product

United States

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